molecular formula C9H14N2O2 B2593622 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1494600-97-3

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B2593622
CAS No.: 1494600-97-3
M. Wt: 182.223
InChI Key: SDFGXTRPLJHPDL-UHFFFAOYSA-N
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Description

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid (CAS 1494600-97-3) is a high-purity pyrazole derivative with a molecular formula of C 9 H 14 N 2 O 2 and a molecular weight of 182.22 g/mol . This compound serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of novel heterocyclic compounds . Pyrazole-based scaffolds, like this one, are of significant research interest for developing potent and selective inhibitors of metalloproteinases, such as the meprin α and β enzymes . These proteases are emerging as promising drug targets linked to pathologies including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . Furthermore, structurally related 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have demonstrated potent antimicrobial activities in scientific studies, showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . The compound provides researchers with a versatile chemical template for exploring structure-activity relationships (SAR) and for creating potential pharmacological agents targeting these pathways. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2-ethyl-5-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFGXTRPLJHPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable propanoic acid derivative. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid C₉H₁₄N₂O₂ 182.22 1-ethyl, 3-methyl pyrazole; propanoic acid High versatility in hydrogen bonding; used in scaffold design
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride C₇H₁₁ClN₃O₂ 230.19 3-amino pyrazole; hydrochloride salt Enhanced solubility in polar solvents; potential for ionic interactions
3-{[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl]thio}propanoic acid C₁₀H₁₆N₂O₂S 214.29 Thioether linkage; methylthio group Increased lipophilicity; altered metabolic stability
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid C₈H₈BrF₃N₂O₂ 313.07 4-bromo, 3-CF₃ pyrazole Enhanced electrophilicity; potential bioactivity in halogenated scaffolds
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid C₉H₁₁N₃O₃S 257.27 Sulfonamide group; aromatic amine High polarity; strong hydrogen-bond donor/acceptor

Key Research Findings

Hydrogen-Bonding Capacity :

  • The parent compound’s carboxylic acid group enables robust hydrogen-bonding interactions, critical for crystallinity and target binding . In contrast, thioether analogs (e.g., C₁₀H₁₆N₂O₂S) exhibit reduced polarity, favoring membrane permeability but limiting aqueous solubility .

Halogenated Derivatives :

  • Bromo- and trifluoromethyl-substituted pyrazoles (e.g., C₈H₈BrF₃N₂O₂) demonstrate enhanced lipophilicity (logP ~2.5 predicted), making them suitable for hydrophobic target interfaces. However, these substitutions may introduce metabolic liabilities due to halogenated byproducts .

Amino and Sulfonamide Variants: The hydrochloride salt of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid shows improved crystallinity in X-ray studies, attributed to ionic interactions . Sulfonamide derivatives (e.g., C₉H₁₁N₃O₃S) exhibit strong affinity for enzymes like carbonic anhydrase, leveraging the sulfonamide’s dual hydrogen-bonding capacity .

Synthetic Utility: Ethyl 3-(substituted phenyl)-3-oxopropanoates (e.g., intermediates in pyrazole carboxamide synthesis) highlight the reactivity of ketone groups in cyclocondensation reactions, contrasting with the stability of the carboxylic acid group in the parent compound .

Structural and Functional Insights

  • Steric Considerations : Bulkier substituents (e.g., 1-isopropyl in pyrrole-fused analogs) introduce steric hindrance, reducing rotational freedom and impacting conformational stability .

Biological Activity

3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanoic acid, identified by its CAS number 1494600-97-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 170.22 g/mol
  • Purity : Typically >98% in commercial preparations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the pyrazole moiety often exhibit significant activity against several enzymes and receptors, particularly in the central nervous system.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked to metabolic pathways, thus affecting cellular processes.
  • Receptor Modulation : It has been shown to act as a modulator for various neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.

Antimicrobial Properties

Studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial activity. While specific data on this compound is limited, similar compounds have shown effectiveness against a range of bacteria and fungi.

Anticancer Activity

Recent research highlights the potential anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A375 (melanoma)

Case Studies

  • Study on Neuroprotective Effects :
    A study investigated the neuroprotective effects of pyrazole derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and improve neuronal survival rates in vitro.
  • In Vivo Efficacy :
    In animal models, administration of pyrazole-based compounds resulted in significant reductions in tumor growth rates compared to controls, suggesting potential therapeutic applications in oncology.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on HeLa and A375 cell lines
NeuroprotectiveReduced oxidative stress, improved neuronal survival

Q & A

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (25°C/60% RH, 40°C/75% RH) over 4 weeks assesses degradation. HPLC tracks impurity profiles, while NMR identifies hydrolytic byproducts (e.g., decarboxylation). Buffer systems (pH 1.2–7.4) simulate gastrointestinal conditions for preformulation studies .

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